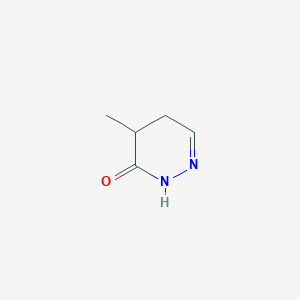

4-Methyl-4,5-dihydropyridazin-3(2H)-one

Description

Significance of Dihydropyridazinone Scaffolds in Medicinal Chemistry

The dihydropyridazinone scaffold is widely recognized by medicinal chemists as a "privileged structure" due to its ability to bind to a wide array of biological targets. scholarsresearchlibrary.com This versatility has led to the discovery of pyridazinone derivatives with a vast spectrum of pharmacological activities. scholarsresearchlibrary.comnih.gov The inherent properties of this scaffold make it an attractive starting point for the design and synthesis of new therapeutic agents. scholarsresearchlibrary.com

The significance of the pyridazinone framework is underscored by its presence in a number of commercially available drugs, including cardiotonic agents like Levosimendan, Amipizone, and Pimobendan. scholarsresearchlibrary.com The range of biological activities reported for pyridazinone derivatives is extensive, encompassing:

Cardiovascular effects scholarsresearchlibrary.com

Anti-inflammatory properties researchgate.net

Anticancer activity nih.gov

Antiviral applications nih.gov

Anticonvulsant potential scholarsresearchlibrary.com

Antimicrobial effects scholarsresearchlibrary.com

Further testament to the scaffold's importance was the recent discovery of actinopyridazinones A and B, the first natural products found to contain a dihydropyridazinone ring. nih.gov This finding highlights the scaffold's relevance in natural product chemistry and its potential for inspiring new drug candidates. nih.gov The ability to easily functionalize the pyridazinone ring at various positions allows for the fine-tuning of its pharmacological profile, making it a highly valuable tool in drug discovery. scholarsresearchlibrary.com

Historical Context of Pyridazinone Research

The study of pyridazines, the parent aromatic structures of pyridazinones, dates back to the late 19th century. The first pyridazine (B1198779) derivative was prepared by the German chemist Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid during his seminal work on the Fischer indole (B1671886) synthesis. wikipedia.org

The unsubstituted parent heterocycle, pyridazine, was initially synthesized via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, which was then subjected to decarboxylation. wikipedia.org A more efficient synthesis route, starting from maleic hydrazide, was later developed. wikipedia.org These foundational synthesis methods paved the way for more extensive investigation into this class of compounds. Over the decades, and particularly in recent years, research into pyridazinone derivatives has intensified as their significant potential in medicine and agriculture became more apparent. scholarsresearchlibrary.comnih.gov They are now considered classical molecules in the field of heterocyclic chemistry, having been widely developed since their initial discovery. scilit.com

Overview of Research Trajectories for 4-Methyl-4,5-dihydropyridazin-3(2H)-one and its Analogues

Current academic research does not extensively focus on this compound individually, but rather on the broader class of dihydropyridazinone analogues. The research trajectories are aimed at leveraging this core scaffold to develop novel therapeutic agents by exploring different structural modifications and their effects on various biological targets.

One major research avenue involves the design of analogues targeting specific receptors. A notable example is the development of 4,5-dihydropyridazin-3-one derivatives as potent and selective inverse agonists for the histamine (B1213489) H₃ receptor. nih.gov This line of inquiry aims to produce agents with wake-promoting properties for treating sleep disorders. nih.gov

Another critical research trajectory focuses on enhancing the pharmacokinetic properties of the dihydropyridazinone scaffold. Scientists are actively modifying the core structure to improve metabolic stability. For instance, research has shown that strategic modifications to the 4,5-dihydropyridazinone moiety can block in vivo metabolism, leading to the identification of more robust lead candidates for clinical development. nih.gov

Furthermore, research is continuously exploring the synthesis of novel analogues to uncover new therapeutic applications. These efforts have led to the investigation of dihydropyridazinone derivatives as:

Anti-inflammatory agents through the inhibition of enzymes like phosphodiesterase 4 (PDE4). nih.gov

Anticancer agents by creating hybrid molecules that incorporate the pyridazinone scaffold to target enzymes such as Cyclooxygenase-2 (COX-2). nih.gov

Antitubercular and anticonvulsant agents , demonstrating the scaffold's broad utility. researchgate.net

The synthesis methodologies themselves are also a subject of research, with studies focusing on creating more efficient and flexible reaction sequences to produce these valuable compounds. scholarsresearchlibrary.comnih.gov

Detailed Research Findings

The following table summarizes selected research findings on various dihydropyridazinone analogues, showcasing the diverse therapeutic potential of this chemical scaffold.

| Compound/Analogue Class | Biological Target/Activity | Key Findings | Reference(s) |

| Dihydropyrimidine-pyridazinone hybrids | Anticancer (Breast Cancer) | Compound 5l emerged as a potent agent against MCF-7 and MDA-MB-231 human breast cancer cell lines with IC₅₀ values of 3.43 µM and 2.56 µM, respectively. The compounds were designed as Cycloxygenase-2 (COX-2) inhibitors. | nih.gov |

| 4,5-Dihydropyridazin-3-one derivatives | Histamine H₃ Receptor Inverse Agonism | Modification of the scaffold led to 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one , a lead candidate with potent wake-promoting activity. | nih.gov |

| Pyridazinone derivatives with indole moiety | Anti-inflammatory (PDE4 Inhibition) | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed promising and selective activity against the PDE4B isoenzyme and the ability to regulate pro-inflammatory cytokine production. | nih.gov |

| 6-Phenyl-4,5-dihydropyridazinone derivatives | Antitubercular & Anticonvulsant | Two series of derivatives containing aminomethyl and aminoethyl groups were synthesized and evaluated for antitubercular and anticonvulsant activities. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-3-6-7-5(4)8/h3-4H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWLNKORVXQHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 Methyl 4,5 Dihydropyridazin 3 2h One and Its Derivatives

Classical Synthetic Methodologies for the Dihydropyridazinone Core

The synthesis of the 4,5-dihydropyridazin-3(2H)-one scaffold is predominantly achieved through well-established condensation reactions. These methods provide reliable access to the core heterocyclic system, which serves as a crucial building block for further derivatization.

Hydrazinolysis of β-Aroylpropionic Acids

A primary and widely utilized method for the construction of 6-substituted-4,5-dihydropyridazin-3(2H)-ones is the reaction of β-aroylpropionic acids with hydrazine (B178648) hydrate (B1144303). nih.govraco.cat This reaction proceeds via a cyclization-condensation mechanism. The process typically involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable six-membered dihydropyridazinone ring.

For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is accomplished through the Friedel-Crafts acylation of o-cresyl methyl ether with succinic anhydride (B1165640), which forms the necessary γ-keto acid intermediate. raco.cat Subsequent treatment of this intermediate with hydrazine hydrate leads to the desired dihydropyridazinone. raco.cat Similarly, 6-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one can be synthesized from the cyclization of 3-(4-hydroxy-3-methoxybenzoyl)propionic acid with hydrazine hydrate in refluxing water, achieving a high yield. nih.gov This robust methodology has been applied to prepare a variety of 4- and 5-aryl-4,5-dihydropyridazin-3(2H)-ones. rsc.org

Table 1: Examples of Dihydropyridazinones Synthesized via Hydrazinolysis

| Starting β-Aroylpropionic Acid | Product | Reference |

|---|---|---|

| 3-(4-Hydroxy-3-methoxybenzoyl)propionic acid | 6-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one | nih.gov |

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and versatile strategy for synthesizing heterocyclic cores, including the dihydropyridazinone framework. nih.govnih.gov These reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water. One of the most important synthetic approaches involves the reaction between 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov

While direct synthesis of the parent 4-methyl-4,5-dihydropyridazin-3(2H)-one via this specific named reaction is less commonly detailed, the principles underpin many heterocyclic syntheses. For example, the reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a common method for preparing pyrazinone and quinoxalinone cores. nih.gov This highlights the broader utility of cyclocondensation in forming six-membered nitrogen-containing heterocycles. The regiochemistry of these reactions can often be explained and predicted using computational methods like DFT-B3LYP calculations, which assess the stability of reaction intermediates. nih.govnih.gov

Functionalization and Derivatization Approaches

Once the dihydropyridazinone core is synthesized, it can be subjected to various chemical transformations to introduce a wide range of functional groups and build more complex, fused heterocyclic systems.

Mannich Reactions for N-Substitution

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, including the N-H proton of the dihydropyridazinone ring. This three-component condensation involves an amine, formaldehyde (B43269) (or another aldehyde), and a compound containing an active hydrogen atom. The reaction introduces a substituted aminomethyl group onto the nitrogen at position 2 of the pyridazinone ring.

This reaction has been widely applied to other heterocyclic systems to generate N-Mannich bases. For example, 1,3,4-oxadiazole-2(3H)-thiones react with formaldehyde and various primary aromatic amines or 1-substituted piperazines to yield the corresponding N-Mannich bases. nih.gov This strategy allows for the facile introduction of a diverse array of substituents at the nitrogen atom, significantly expanding the chemical space of the parent heterocycle. A similar organocatalytic Mannich reaction, as the first step in a tandem sequence, has been used to synthesize chiral 1,2-dihydropyridines, demonstrating the reaction's versatility in creating complex nitrogen heterocycles. nih.gov

Introduction of Diverse Aromatic and Heterocyclic Substituents

A vast number of dihydropyridazinone derivatives feature aromatic or heterocyclic substituents, which are often introduced by selecting the appropriate starting materials for the initial ring synthesis. As described in section 2.1.1, using various β-aroylpropionic acids allows for the incorporation of different substituted phenyl rings at the 6-position of the pyridazinone core. nih.govraco.cat

Efficient preparations of 4- and 5-phenyl-4,5-dihydropyridazin-3(2H)-ones and their analogues with substituents on the phenyl ring have been developed. rsc.org For example, starting from substituted phenylacetic acids or benzaldehydes, one can synthesize dihydropyridazinones with hydroxyphenyl and aminophenyl groups. rsc.org Furthermore, research has focused on synthesizing series like 6-[4-(substituted-amino)phenyl]-4,5-dihydro-3(2H)-pyridazinones. researchgate.net Another approach to functionalization involves substitution reactions on a pre-formed pyridazinone ring. For instance, nucleophilic substitution on 4,5-dichloro-2-cyanopyridazin-3(2H)-one with amines can introduce phenylamino (B1219803) substituents at the 5-position. researchgate.net

Table 2: Examples of Aromatic and Heterocyclic Substituted Dihydropyridazinones

| Compound Name | Position of Substitution | Substituent Type | Reference |

|---|---|---|---|

| 6-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one | C-6 | Aromatic (Hydroxyphenyl) | nih.gov |

| 4-Phenyl-4,5-dihydropyridazin-3(2H)-one | C-4 | Aromatic (Phenyl) | rsc.org |

| 5-Phenyl-4,5-dihydropyridazin-3(2H)-one | C-5 | Aromatic (Phenyl) | rsc.org |

| 6-[4-(Substituted-amino)phenyl]-4,5-dihydro-3(2H)-pyridazinones | C-6 | Aromatic (Aminophenyl) | researchgate.net |

Annulation Reactions and Fused Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for constructing fused heterocyclic systems based on the dihydropyridazinone scaffold. These reactions significantly increase molecular complexity and lead to novel polycyclic structures.

An example of this is the synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones, which are formed from appropriately functionalized pyrimidine (B1678525) precursors that undergo cyclocondensation. nih.gov More general annulation strategies, such as the aza-Robinson annulation, utilize conjugate addition followed by intramolecular aldol (B89426) condensation to create fused bicyclic amides, a strategy that could be conceptually applied to dihydropyridazinone derivatives. nih.gov Other novel annulation reactions have been developed to synthesize various fused quinolinone derivatives and other N-heterocycles under mild, metal-free conditions. researchgate.net Ruthenium-catalyzed dearomative annulation of azaarenes provides another powerful method for building functionalized fused polycyclic N-heterocycles. nih.gov These diverse annulation methodologies offer a platform for expanding the dihydropyridazinone core into more elaborate and structurally diverse fused systems.

Table 3: Examples of Fused Heterocyclic Systems Related to Pyridazinones

| Fused System Name | Synthetic Strategy | Reference |

|---|---|---|

| Pyrimido[4,5-d]pyridazin-8(7H)-ones | Cyclocondensation | nih.gov |

| Fused Quinolizidine Alkaloids | Aza-Robinson Annulation | nih.gov |

| Fused Quinolinone Derivatives | Iodine-mediated Annulation | researchgate.net |

One-Pot Synthetic Protocols

One-pot multicomponent reactions represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single reaction vessel. This strategy minimizes the need for purification of intermediates, reduces solvent waste, and can significantly shorten reaction times. For the synthesis of substituted 4,5-dihydropyridazin-3(2H)-ones, several one-pot methods have been reported.

A notable example is the three-component reaction of aromatic arenes, succinic anhydride, and substituted phenyl hydrazines, catalyzed by boric acid. researchgate.net This method provides a convenient and straightforward route to a variety of 4,5-dihydropyridazin-3(2H)-one derivatives in good yields. The reaction proceeds via a Friedel-Crafts acylation of the arene with succinic anhydride to form a γ-keto acid, which then undergoes condensation with the phenylhydrazine (B124118) and subsequent cyclization to afford the dihydropyridazinone ring.

The general procedure involves stirring a mixture of the aromatic arene, succinic anhydride, and a substituted phenylhydrazine in the presence of a catalytic amount of boric acid in a suitable solvent, such as ethanol. researchgate.net The reaction progress can be monitored by thin-layer chromatography, and upon completion, the product is typically isolated by simple filtration and recrystallization. The use of the inexpensive and environmentally benign boric acid as a catalyst, coupled with the operational simplicity and good yields, makes this an attractive method for the synthesis of this class of compounds. researchgate.net

Table 1: One-Pot Synthesis of Substituted 4,5-dihydropyridazin-3(2H)-ones via Boric Acid Catalysis researchgate.net

| Entry | Arene | Phenylhydrazine | Product | Yield (%) |

| 1 | Toluene | Phenylhydrazine | 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one | 85 |

| 2 | Anisole | Phenylhydrazine | 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | 88 |

| 3 | Toluene | 4-Chlorophenylhydrazine | 2-(4-chlorophenyl)-6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one | 82 |

| 4 | Anisole | 4-Nitrophenylhydrazine | 6-(4-methoxyphenyl)-2-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one | 80 |

Novel Synthetic Routes for this compound and Analogues

In addition to one-pot multicomponent reactions, more recent research has focused on the development of novel synthetic routes that offer greater control over the molecular architecture, including the stereochemistry of the resulting dihydropyridazinones. These methods often employ advanced catalytic systems to achieve high levels of efficiency and selectivity.

Domino Hydrohydrazination

The concept of domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, is a powerful tool in modern organic synthesis. While a direct domino hydrohydrazination protocol for the synthesis of this compound from simple precursors is not extensively documented, the principle can be applied in a two-step sequence that is effectively a tandem process. A relevant transformation involves the reaction of a γ-alkynoic acid with a hydrazine, which proceeds through an initial hydrohydrazination followed by an intramolecular cyclization.

For instance, the reaction of 4-pentynoic acid with phenylhydrazine in the presence of a Lewis acid catalyst such as zinc triflate (Zn(OTf)₂) leads to the formation of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. This reaction first involves the intermolecular hydrohydrazination of the alkyne by the hydrazine, which is facilitated by the Lewis acid. The resulting enehydrazine intermediate then undergoes a spontaneous or acid-catalyzed intramolecular cyclization (lactamization) to yield the stable dihydropyridazinone ring system. This process, while carried out in a single pot, conceptually represents a domino sequence of hydrohydrazination followed by cyclization.

Table 2: Synthesis of a this compound Analogue via Hydrohydrazination-Cyclization

| Entry | Alkyne | Hydrazine | Catalyst | Product | Yield (%) |

| 1 | 4-Pentynoic acid | Phenylhydrazine | Zn(OTf)₂ | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 81 |

N-Heterocyclic Carbene-Catalyzed Oxidative Annulations

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide array of chemical transformations. One of their notable applications is in the synthesis of heterocyclic compounds through various annulation strategies. A highly effective method for constructing chiral 4,5-dihydropyridazin-3-one derivatives involves the NHC-catalyzed oxidative annulation of α,β-unsaturated aldehydes with hydrazones. nih.govnih.gov

This reaction proceeds via the formation of a catalytically generated acyl azolium intermediate from the α,β-unsaturated aldehyde. This intermediate then reacts with the hydrazone in a formal [3+3] annulation. The reaction conditions, including the choice of NHC catalyst and oxidant, can be tuned to selectively produce either 4,5-dihydropyridazin-3-ones or the corresponding fully oxidized pyridazin-3-ones. nih.gov

For the synthesis of analogues of this compound, α-bromocrotonaldehyde can be employed as the four-carbon building block. The reaction of α-bromocrotonaldehyde with various aryl-aldehyde-derived hydrazones in the presence of a chiral NHC catalyst provides access to 5-methyl-substituted 4,5-dihydropyridazin-3(2H)-ones with high enantioselectivity. nih.govnih.gov This methodology is particularly valuable as it allows for the introduction of a methyl group at the C5 position, a common feature in many biologically active pyridazinone derivatives.

The reaction tolerates a broad range of functional groups on both the bromoenal and the hydrazone substrates, affording the desired products in good to excellent yields and with high levels of enantiomeric excess. The resulting optically active dihydropyridazinones can serve as valuable intermediates for the synthesis of pharmaceutical agents. nih.govnih.gov

Table 3: Enantioselective Synthesis of 5-Methyl-4,5-dihydropyridazin-3(2H)-one Analogues via NHC-Catalyzed Oxidative Annulation nih.govnih.govsemanticscholar.org

| Entry | α-Bromoenal | Hydrazone Aryl Group | Chiral NHC Catalyst | Product | Yield (%) | e.r. |

| 1 | α-Bromocrotonaldehyde | 2-Fluorophenyl | Indane-derived triazolium | (S)-6-(2-Fluorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 65 | 98:2 |

| 2 | α-Bromocrotonaldehyde | 4-Chlorophenyl | Indane-derived triazolium | (S)-6-(4-Chlorophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 85 | 96:4 |

| 3 | α-Bromocrotonaldehyde | 4-Nitrophenyl | Indane-derived triazolium | (S)-5-Methyl-6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one | 78 | 97:3 |

| 4 | α-Bromocrotonaldehyde | 3-Nitrophenyl | Indane-derived triazolium | (S)-5-Methyl-6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one | 90 | 96:4 |

Spectroscopic and Structural Elucidation Studies of 4 Methyl 4,5 Dihydropyridazin 3 2h One Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the molecular structure of pyridazinone derivatives. Each technique provides unique and complementary information, allowing for a comprehensive characterization.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of 4,5-dihydropyridazin-3(2H)-one derivatives reveals characteristic absorption bands that confirm their core structure.

A key feature in the IR spectra of these compounds is the lactam moiety. For instance, in the derivative 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, the spectrum shows an intense absorption band at 1668 cm⁻¹, which is characteristic of the C=O stretching vibration of the amide carbonyl group. mdpi.com Additionally, a broadened band corresponding to the N-H stretching vibration of the amide is observed at 3167 cm⁻¹. mdpi.com The presence of these two bands is strong evidence for the lactam form of the pyridazinone ring. Other expected characteristic signals would include C-H stretching vibrations for methyl and methylene (B1212753) groups, typically in the 2850-3000 cm⁻¹ region, and C=C stretching from the unsaturated part of the ring.

Table 1: Characteristic IR Absorption Bands for a Furo-pyridazinone Derivative

| Functional Group | Absorption Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3167 | Broadened band, indicative of the amide group. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise structure, connectivity, and environment of atoms within the molecule. Both ¹H and ¹³C-NMR provide detailed information about the carbon skeleton and attached protons.

For 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one , the ¹H-NMR spectrum (in CDCl₃) shows a singlet for the methyl protons (CH₃) at δ 2.14 ppm. nih.govresearchgate.net The two methylene groups (-CH₂-CH₂-) of the dihydropyridazinone ring appear as a multiplet between δ 2.54 and 2.65 ppm. nih.govresearchgate.net The protons of the N-phenyl substituent are observed as multiplets in the aromatic region (δ 7.20–7.51 ppm). nih.govresearchgate.net

The ¹³C-NMR spectrum of the same compound confirms the structure with the methyl carbon signal at δ 23.2 ppm and the two methylene carbons at δ 26.3 and 27.7 ppm. nih.govresearchgate.net The aromatic carbons of the phenyl ring appear between δ 125 and 128.6 ppm, while the quaternary carbons of the pyridazinone ring are found at δ 141.1 and 154 ppm, and the carbonyl carbon (C=O) gives a characteristic signal at δ 165 ppm. nih.govresearchgate.net

In the case of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one , the ¹³C-NMR spectrum displays a signal for the amide carbonyl carbon at 157.92 ppm, further supporting the lactam structure identified by IR spectroscopy. mdpi.com The existence of this compound in the lactam form in solution is also confirmed by 2D NMR experiments, such as ¹H–¹³C HMBC, which show correlations between the NH proton and carbons of the ring. mdpi.com

Table 2: ¹H and ¹³C-NMR Data for 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ | 2.14 (s, 3H) nih.govresearchgate.net | 23.2 nih.govresearchgate.net |

| -CH₂-CH₂- | 2.54–2.65 (m, 4H) nih.govresearchgate.net | 26.3, 27.7 nih.govresearchgate.net |

| C=O | - | 165 nih.govresearchgate.net |

| Phenyl-CH | 7.20–7.51 (m, 5H) nih.govresearchgate.net | 125, 126.5, 128.6 nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4,5-dihydropyridazin-3(2H)-one core contains an α,β-unsaturated carbonyl system (an enone) within the lactam structure, which gives rise to characteristic electronic transitions.

Two primary types of transitions are expected for these chromophores:

π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated C=C-C=O system.

n → π* transitions: These lower-intensity absorptions result from the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to the π* antibonding orbital. These transitions occur at longer wavelengths compared to π → π* transitions.

Studies on related pyridazine (B1198779) derivatives show that their electronic structure features a Highest Occupied Molecular Orbital (HOMO) often located on electron-donating parts of the molecule and a Lowest Unoccupied Molecular Orbital (LUMO) situated on the electron-accepting pyridazine core. mdpi.com The energy gap between these orbitals dictates the absorption wavelength. The specific λmax values can be influenced by substituents and the solvent environment. For example, extending the conjugation or adding auxochromes can shift the absorption to longer wavelengths (a bathochromic shift).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For pyridazinone derivatives, electron impact (EI) ionization typically results in a distinct molecular ion peak (M⁺), confirming the molecular formula. raco.cat

The fragmentation of these molecules is guided by the functional groups present. Plausible fragmentation pathways for a 4-methyl-4,5-dihydropyridazin-3(2H)-one structure would include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

Loss of neutral molecules: Sequential loss of small, stable molecules like carbon monoxide (CO), nitrogen (N₂), or ethene (C₂H₄) from the heterocyclic ring. raco.catbenthamopen.com

Cleavage of substituents: Loss of the methyl group or other substituents attached to the ring.

A study on 2,3,5,6-tetraphenyl-1,4-dihydropyradazine showed that the molecular ion was observed, followed by fragmentation. raco.cat Although this derivative is fully aromatic, it suggests that the pyridazine ring itself can undergo complex fragmentation. In many nitrogen-containing heterocycles, the fragmentation pathways are crucial for structural elucidation. raco.cat

Solid-State Structural Analysis

While spectroscopic methods reveal the molecular formula and connectivity, solid-state analysis provides the definitive three-dimensional structure.

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformation

The crystal structure of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one has been determined, providing unambiguous proof of its molecular geometry. nih.govresearchgate.net The analysis revealed that the six-membered pyridazine ring adopts a skew-boat conformation . nih.govresearchgate.net The dihedral angle between the plane of the N-phenyl ring and the mean plane of the pyridazine ring is 53.27°. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular C-H···O hydrogen bonds and C-H···π interactions. nih.govresearchgate.net

Similarly, the X-ray analysis of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one unambiguously confirmed that the molecule exists in the lactam form in the solid state. mdpi.com The crystal structure also revealed details about intermolecular forces, such as hydrogen bonding involving the amide N-H group and stacking interactions between the heterocyclic rings. mdpi.com

Table 3: Selected Crystallographic Data for 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 6.4151 (2) | nih.govresearchgate.net |

| b (Å) | 7.9010 (2) | nih.govresearchgate.net |

| c (Å) | 10.1888 (3) | nih.govresearchgate.net |

| β (°) | 106.607 (1) | nih.govresearchgate.net |

| Volume (ų) | 494.89 (2) | nih.gov |

| Z (molecules/unit cell) | 2 | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for investigating intermolecular interactions within a crystal lattice. By mapping properties onto this surface, researchers can visualize and quantify the various close contacts that contribute to the stability of the crystal structure. For derivatives of this compound, this analysis reveals the predominant forces governing their molecular assembly.

In a study of 4-(4-methyl-benzyl)-6-phenyl-pyridazin-3(2H)-one, Hirshfeld surface analysis and the associated two-dimensional fingerprint plots were used to break down the intermolecular contacts. nih.gov The analysis showed that the most significant contributions to the crystal packing come from H···H interactions, accounting for 56.6% of all contacts. nih.gov Other notable interactions included H···C/C···H (22.6%), O···H/H···O (10.0%), and N···C/C···N (3.5%). nih.gov

Similarly, for 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid, H···H contacts were also the most prevalent, making up 48.4% of the Hirshfeld surface. nih.gov This was followed by H···O/O···H contacts at 21.8%, which are associated with O—H⋯O and C—H⋯O hydrogen bonding, and H···C/C⋯H contacts contributing 20.4%. nih.gov Minor contributions from H···N/N···H (4.1%) and C···C (4.0%) contacts were also observed. nih.gov

Another derivative, (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate, also showed H···H contacts as the largest contributor to its crystal packing, at 33.0%. nih.gov The analysis also highlighted strong hydrogen-bonding interactions such as C—H⋯Cl, N—H⋯O, O—H⋯Cl, and O—H⋯O, which are visible as distinct circular depressions on the Hirshfeld surface. nih.gov

These studies collectively indicate that hydrogen-based interactions, particularly H···H, H···O, and H···C contacts, are the primary forces directing the crystal packing of these pyridazinone derivatives.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound | H···H (%) | H···C/C···H (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |

| 4-(4-methyl-benzyl)-6-phenyl-pyridazin-3(2H)-one | 56.6 | 22.6 | 10.0 | N···C/C···N (3.5) | nih.gov |

| 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid | 48.4 | 20.4 | 21.8 | H···N/N···H (4.1), C···C (4.0) | nih.gov |

| (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate | 33.0 | 19.3 | - | H···Cl/Cl···H | nih.gov |

Crystal Packing Analysis

The arrangement of molecules in a crystal, or crystal packing, is determined by a network of intermolecular forces. In the derivatives of this compound, hydrogen bonding and other non-covalent interactions play a crucial role in forming well-defined supramolecular architectures.

For instance, the crystal structure of 4-(4-methyl-benzyl)-6-phenyl-pyridazin-3(2H)-one features pairs of N—H⋯O hydrogen bonds that link molecules into inversion dimers, creating a distinct R22(8) ring motif. nih.gov In the case of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, the molecules are linked by C—H⋯O hydrogen bonds and C—H⋯π interactions, which involve the methyl group and the phenyl ring of an adjacent molecule, forming a two-dimensional network. nih.gov

A more complex arrangement is seen in 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid. Here, molecules first form inversion dimers through pairs of O—H⋯O hydrogen bonds, characterized by an R22(14) ring motif. nih.gov These dimers are then further connected by C—H⋯O hydrogen bonds, which generates extended ribbons that propagate along the c-axis direction of the crystal. nih.gov

In the fused biheterocyclic system, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, the crystal structure is primarily stabilized by intermolecular N2—H2⋯O12′ hydrogen bonds. mdpi.com These interactions lead to the formation of ribbons along the crystal's b-axis. mdpi.com Additionally, stacking interactions between the planar molecules, with an interplanar distance of 3.19(1) Å, contribute to the formation of double layers. mdpi.com

The crystal packing of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate is stabilized by C—H⋯Cl and N—H⋯O hydrogen bonds that connect the individual molecules. nih.gov

These examples demonstrate the diversity of packing motifs in pyridazinone derivatives, primarily driven by various types of hydrogen bonds (N—H⋯O, C—H⋯O, O—H⋯O) and, in some cases, π-stacking interactions, leading to the formation of dimers, ribbons, and layered networks.

Thermal Analysis (TGA/DTA) in Structural Characterization

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for assessing the thermal stability of chemical compounds. These methods provide valuable information about decomposition patterns, phase transitions, and the presence of volatile components, which complements structural data obtained from other spectroscopic methods.

The thermal behavior of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one (MBSP) was investigated using TGA and DTA. nih.govresearchgate.net The analysis revealed that the compound is thermostable up to its melting point, indicating a high degree of thermal stability in its solid state. nih.govresearchgate.net This stability is consistent with a well-ordered crystal lattice held together by significant intermolecular forces.

Generally, TGA/DTA curves for organic compounds show specific weight loss events at different temperature ranges. A typical analysis might show an initial, minor weight loss at lower temperatures (e.g., 100-200°C), which is often attributed to the removal of adsorbed water or other volatile impurities. researchgate.net Subsequent weight loss events at higher temperatures correspond to the decomposition of the molecule, such as the elimination of functional groups, followed by the breakdown of the core structure at even higher temperatures. researchgate.net For MBSP, its high stability suggests that such decomposition events only occur at or above its melting temperature. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 Methyl 4,5 Dihydropyridazin 3 2h One and Analogues

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like 4-Methyl-4,5-dihydropyridazin-3(2H)-one. researchgate.netresearchgate.net This method provides a robust framework for predicting molecular geometries, vibrational modes, electronic spectra, and NMR chemical shifts with a high degree of accuracy. mdpi.comgsconlinepress.com DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311+G(d,p), which have been shown to yield results that correlate well with experimental data for similar heterocyclic systems. researchgate.netnih.gov

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. researchgate.net For pyridazinone analogues, DFT calculations are used to determine key structural parameters like bond lengths and bond angles. researchgate.netbhu.ac.in For instance, in a study on 4,5-dichloropyridazin-3-(2H)-one, the geometry was optimized using the B3LYP/6-31G(d,p) level of theory, and the calculated results for the dimeric form showed good agreement with experimental X-ray crystallography data. researchgate.netjocpr.com

Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies are instrumental in assigning the absorption bands observed in experimental infrared (IR) spectra. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of its constituent bonds.

Below is a representative table of calculated geometric parameters for a pyridazinone analogue, 4,5-dichloropyridazin-3-(2H)-one, which provides an indication of the typical bond lengths within the core ring structure. researchgate.net

| Parameter | Bond | Calculated Bond Length (Å) |

| Bond Length | C=O | 1.5746 |

| Bond Length | C=N | 1.3728 |

| Bond Length | C-Cl1 | 1.3370 |

| Bond Length | C-Cl2 | 1.3708 |

This table displays selected calculated bond lengths for the analogue 4,5-dichloropyridazin-3-(2H)-one.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comscite.ai This calculation provides information on the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and oscillator strength (f), which relates to the intensity of the absorption band. mdpi.comnih.gov

For organic molecules, TD-DFT calculations, often using the B3LYP functional, can accurately predict the λmax values corresponding to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other accessible orbitals. mdpi.comresearchgate.net These predictions are valuable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the compound. nih.gov Studies on various heterocyclic compounds have shown that the results from TD-DFT calculations correspond satisfactorily with experimental data. mdpi.com

The following table presents a hypothetical example of predicted electronic transition data for a pyridazinone analogue based on TD-DFT calculations.

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 | 0.150 | HOMO → LUMO |

| S0 → S2 | 240 | 0.085 | HOMO-1 → LUMO |

| S0 → S3 | 210 | 0.210 | HOMO → LUMO+1 |

This table provides an illustrative example of theoretical electronic absorption data predicted by TD-DFT.

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within the DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. imist.maresearchgate.netnih.gov The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. youtube.com The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.mayoutube.com

Comparisons between GIAO-calculated and experimental NMR spectra have shown excellent correlation for a wide range of organic molecules, making it a powerful tool for structural elucidation and assignment of complex spectra. imist.maresearchgate.net The accuracy of the prediction depends on the chosen functional and basis set, with B3LYP and basis sets like 6-311G often providing reliable results. nih.gov

An example of how theoretical and experimental chemical shifts are compared is shown in the table below for a related heterocyclic system.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) |

| H1 | 7.50 | 7.45 |

| C3 | 153.26 | 153.80 |

| C5 | 148.59 | 149.10 |

| C-Methyl | 21.50 | 22.10 |

This table illustrates a comparison between experimental and GIAO-calculated NMR chemical shifts for a representative molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energies and distributions of these orbitals are key to understanding a molecule's electronic behavior and reactivity. nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the nucleophilicity of a molecule. youtube.comacadpubl.eu Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the electrophilicity. youtube.comacadpubl.eu DFT calculations provide the energies of these frontier orbitals (E HOMO and E LUMO). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E LUMO - E HOMO), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com A small energy gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

The table below shows representative FMO energy values for a pyridazinone analogue. researchgate.net

| Parameter | Energy (eV) |

| E HOMO | -6.50 |

| E LUMO | -1.50 |

| ΔE (HOMO-LUMO Gap) | 5.00 |

This table presents typical HOMO and LUMO energy values and the resulting energy gap for a pyridazinone analogue as determined by DFT calculations.

The energies of the HOMO and LUMO are used to calculate various quantum chemical descriptors that predict the global reactivity of a molecule. gsconlinepress.comnih.gov These descriptors provide a quantitative measure of different aspects of chemical reactivity. nih.govmdpi.com

Key chemical reactivity descriptors derived from FMO analysis include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E HOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E LUMO. mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. gsconlinepress.comnih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." gsconlinepress.commdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.govnih.gov

These parameters are invaluable for comparing the reactivity of different pyridazinone analogues and for predicting their behavior in chemical reactions. mdpi.comchemrxiv.org

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E HOMO | 6.50 |

| Electron Affinity (A) | -E LUMO | 1.50 |

| Electronegativity (χ) | (I + A) / 2 | 4.00 |

| Chemical Hardness (η) | (I - A) / 2 | 2.50 |

| Chemical Softness (S) | 1 / η | 0.40 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.20 |

This table provides an example of global reactivity descriptors calculated from FMO energies for a pyridazinone analogue.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It allows for the prediction of how a molecule will interact with other chemical species, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The MEP surface is color-coded to represent the electrostatic potential, where red typically indicates the most negative (electron-rich) regions, and blue indicates the most positive (electron-poor) regions, with a spectrum of colors like yellow and green representing intermediate potentials. researchgate.net

For pyridazinone derivatives, MEP analysis provides valuable insights into their reactivity and potential for intermolecular interactions, such as hydrogen bonding. researchgate.net While specific MEP studies on this compound are not extensively documented, analysis of close analogues like 4,5-dichloropyridazin-3(2H)-one reveals predictable patterns. In a study using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, the MEP map for 4,5-dichloropyridazin-3(2H)-one showed that the most negative potential is concentrated around the carbonyl oxygen atom (O1). researchgate.net This region, with a calculated potential value of -157.689 kJ/mol, is identified as the most probable site for electrophilic attack. researchgate.net

Conversely, the positive potential is generally distributed around the hydrogen atoms of the molecule. For this compound, the most positive regions would be expected around the N-H proton on the pyridazinone ring and the protons of the methyl group. This distribution of electron density, with a highly electronegative carbonyl oxygen and relatively electropositive N-H group, is fundamental to the molecule's ability to act as both a hydrogen bond donor and acceptor, a key feature in its interaction with biological targets. nih.govnih.gov

Global Descriptor Parameters for Chemical Reactivity and Stability

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in computational chemistry for quantifying the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com These parameters, including electronegativity (χ), chemical hardness (η), and global softness (σ), provide a quantitative framework for understanding a molecule's behavior in chemical reactions. researchgate.net DFT calculations are a standard method for determining these values. mdpi.com

| Parameter | Symbol | Value (eV) for 4,5-dichloropyridazin-3(2H)-one researchgate.net | Significance |

|---|---|---|---|

| Electronegativity | χ | 4.13 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness | η | 2.84 | Measures resistance to change in electron distribution or charge transfer. |

| Global Softness | σ | 0.35 | The reciprocal of chemical hardness; indicates higher reactivity. |

Electronegativity (χ) is a chemical property that describes the tendency of an atom or a molecule to attract electrons towards itself. In the context of conceptual DFT, it is calculated as the negative of the chemical potential (μ). A higher electronegativity value indicates a greater ability to attract electrons. For the analogue 4,5-dichloropyridazin-3(2H)-one, the calculated electronegativity is 4.13 eV, suggesting a moderate capacity to accept electrons. researchgate.net

Chemical hardness (η) quantifies the resistance of a molecule to deformation or change in its electron cloud. It is directly related to the HOMO-LUMO energy gap; molecules with a large gap are considered "hard," indicating high stability and low reactivity, while molecules with a small gap are "soft," implying lower stability and higher reactivity. mdpi.com The value of 2.84 eV for 4,5-dichloropyridazin-3(2H)-one suggests it is a relatively stable molecule. researchgate.net

Molecular Docking and Computer-Aided Drug Design (CADD) Studies

Molecular docking is a prominent Computer-Aided Drug Design (CADD) technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. wjarr.comresearchgate.net This method is instrumental in modern drug discovery for screening virtual libraries of compounds against a biological target, predicting binding affinities, and understanding the molecular basis of ligand-target interactions. researchgate.net

The dihydropyridazinone scaffold is a "biologically active pharmacophore" that has been the subject of numerous CADD and molecular docking studies to explore its therapeutic potential. wjarr.comresearchgate.net Researchers have designed and docked various derivatives of 4,5-dihydropyridazin-3(2H)-one against a range of biological targets to assess their potential as antifungal, antibacterial, antihelminthic, and anticonvulsant agents. wjarr.comresearchgate.net In these in silico studies, a library of virtual dihydropyridazinone derivatives is computationally screened against the three-dimensional structure of a target protein. The docking software calculates the binding affinity (often expressed as a score or in kcal/mol), which estimates the strength of the interaction. Compounds with high binding affinity are then prioritized for chemical synthesis and further biological evaluation. wjarr.comresearchgate.net

The effectiveness of a drug candidate is determined by the specific molecular interactions it forms within the active site of its biological target. Molecular docking simulations elucidate these interactions, which typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov

For pyridazinone derivatives, studies have revealed common binding patterns. For example, in a study of pyridazinone analogues designed as phosphodiesterase 4 (PDE4) inhibitors, docking simulations showed two key features for effective binding:

Hydrogen Bonding: The ligand typically forms a crucial hydrogen bond with a glutamine residue (Gln) in the active site. The carbonyl oxygen or other heteroatoms on the pyridazinone ring often act as hydrogen bond acceptors. nih.gov

Hydrophobic and van der Waals Interactions: The flat, heterocyclic structure of the pyridazinone core fits well within oblong hydrophobic cavities in the active site, engaging in van der Waals interactions with nonpolar residues like phenylalanine. nih.gov

In the specific case of one analogue binding to PDE4B, the pyridazinone moiety and an attached indole (B1671886) group were found to contribute equally (42% each) to the total interaction with the protein. nih.gov The methyl group on the pyridazinone ring was observed to exploit a small hydrophobic pocket at the back of the active site. nih.gov Such detailed interaction analyses are vital for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. researchgate.netmdpi.com

Prediction of Pharmacokinetic Properties (In silico ADMET)

In the early stages of drug discovery, the evaluation of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is a critical step. researchgate.net In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize candidates with favorable characteristics long before expensive and labor-intensive in vitro or in vivo studies are conducted. nih.gov For this compound and its analogues, various computational tools and models are employed to forecast their drug-likeness and potential behavior in the body.

Detailed research into a broad range of pyridazinone analogues has been conducted to build structure-activity relationship (SAR) models that offer insights into the likely properties of related compounds. nih.gov While specific data for this compound is not extensively published, the ADMET profiles of structurally similar pyridazinone derivatives provide a strong predictive foundation. researchgate.net

Key pharmacokinetic parameters are typically assessed against established benchmarks like Lipinski's Rule of Five, which helps predict if a compound is likely to be orally bioavailable. drugbank.com This rule stipulates that a drug-like molecule generally has a molecular mass under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a partition coefficient (log P) not greater than 5. drugbank.com Computational studies on various pyridazinone derivatives confirm that many compounds within this class adhere to these rules, suggesting good potential for oral absorption. researchgate.netnih.gov

Absorption and Distribution: In silico models predict that many pyridazinone derivatives exhibit good human intestinal absorption. nih.gov The ability of a compound to cross the blood-brain barrier (BBB) is another crucial distribution parameter. mdpi.com For certain pyridazinone analogues, predictions indicate a capacity to penetrate the central nervous system, which is a significant factor depending on the intended therapeutic target. researchgate.net

Metabolism: The interaction of compounds with cytochrome P450 (CYP) enzymes is a major determinant of their metabolic fate. In silico screening of pyridazinone analogues against various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) helps to identify potential drug-drug interactions. mdpi.com Studies on related heterocyclic compounds predict that some may act as inhibitors of specific CYP enzymes, a crucial consideration for further development. researchgate.net

Toxicity: Toxicity prediction is a vital component of in silico analysis. japsonline.com This includes assessing the potential for mutagenicity (often via a simulated Ames test), hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). japsonline.comresearchgate.net Research on a series of pyridazinone derivatives indicated that while generally having low toxicity, some specific analogues showed potential for hepatotoxicity. researchgate.net The predicted median lethal dose (LD50) is used to classify compounds, with many pyridazinone derivatives falling into classes indicating they are "harmful if swallowed" or of low toxicity. researchgate.netjapsonline.com

The tables below summarize the predicted ADMET properties for representative pyridazinone analogues based on computational studies found in the scientific literature.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Pyridazinone Analogues

This table outlines key molecular descriptors for pyridazinone analogues based on Lipinski's Rule of Five, which is used to assess the likelihood of a compound being an orally active drug.

| Compound Class | Molecular Weight (Da) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP | Lipinski Violations | Source |

| Pyridazinone Derivatives | < 500 | 1 - 3 | 3 - 5 | < 5 | 0 | researchgate.netnih.govresearchgate.net |

| Pyrrolo[3,4-d]pyridazinone Analogues | < 500 | 1 - 2 | 4 - 6 | < 5 | 0 | nih.gov |

| Sulfonamide-Pyridazine Hybrids | < 500 | 1 - 2 | 5 - 7 | < 5 | 0 | nih.gov |

Table 2: In silico Predicted ADMET Profile of Pyridazinone Analogues

This table summarizes the predicted absorption, distribution, metabolism, and toxicity properties for various classes of pyridazinone-related compounds.

| Parameter | Predicted Property | Finding for Pyridazinone Analogues | Source |

| Absorption | Human Intestinal Absorption | Predicted to be high for many analogues. | nih.gov |

| Caco-2 Permeability | Generally predicted as permeable. | nih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Some analogues predicted to be CNS active, others not. | researchgate.netmdpi.com |

| P-glycoprotein (P-gp) Substrate | Most analogues predicted not to be a P-gp substrate. | mdpi.com | |

| Metabolism | CYP2D6 Inhibition | Predicted as non-inhibitors for many analogues. | researchgate.net |

| CYP3A4 Inhibition | Predictions vary; some analogues may be inhibitors. | researchgate.net | |

| Toxicity | Ames Mutagenicity | Predicted to be non-mutagenic for most tested analogues. | researchgate.netjapsonline.com |

| hERG Inhibition | Some analogues predicted to be non-inhibitors. | japsonline.com | |

| Hepatotoxicity | Some specific analogues were predicted to be hepatotoxic. | researchgate.net | |

| Oral Acute Toxicity (LD50) | Class 4 ("Harmful") to Class 6 ("Non-toxic"). | researchgate.netjapsonline.com |

Collectively, these computational investigations suggest that the this compound scaffold is a promising starting point for developing drug candidates with favorable pharmacokinetic profiles. nih.govnih.gov The in silico data indicates a high likelihood of good oral absorption and generally low toxicity, although careful analogue selection is necessary to mitigate specific risks like hepatotoxicity or CYP enzyme inhibition. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridazinone |

Pharmacological and Biological Activity Research on 4 Methyl 4,5 Dihydropyridazin 3 2h One Derivatives

Antimicrobial Activity Studies

Antibacterial Efficacy

Derivatives of the 4,5-dihydropyridazin-3(2H)-one scaffold have been synthesized and evaluated for their potential as antibacterial agents. Research has explored how different substitutions on the pyridazinone ring influence their activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones were synthesized and tested for antimicrobial properties. nih.gov These compounds, resulting from the cyclization of a thia-Michael adduct, showed potent activity against several bacterial strains. nih.gov It was noted that the presence of a carbamoyl (B1232498) or thiocarbamoyl group at the N-2 position of the pyridazinone ring significantly enhanced the antibacterial activity.

Another study investigated 4-(aryl)-6-phenylpyridazin-3(2H)-one derivatives. nih.gov The introduction of an ethyl ester group at the N-1 position was found to decrease antibacterial activity. nih.gov However, the subsequent hydrolysis of this ester to the corresponding carboxylic acid led to an increase in activity, particularly against Gram-negative bacteria like P. aeruginosa and A. baumannii. nih.gov

The table below summarizes the antibacterial activity of selected pyridazinone derivatives.

| Compound Series | Modifications | Key Findings |

| 1,3,4-Thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones | Cyclized thia-Michael adducts | Potent against various bacterial strains; N-2 carbamoyl/thiocarbamoyl groups enhanced activity. nih.gov |

| 4-(Aryl)-6-phenylpyridazin-3(2H)-one derivatives | N-1 ethyl ester and subsequent hydrolysis to acid | Esterification decreased activity; hydrolysis to carboxylic acid increased activity against Gram-negative bacteria. nih.gov |

| 3(2H)-Pyridazinone derivatives | N-(phenylsulfonyl)acetohydrazide moiety at position 2 | Generally active against B. subtilis. researchgate.net |

Antifungal Efficacy

The antifungal potential of 4,5-dihydropyridazin-3(2H)-one derivatives has also been a subject of investigation, with studies targeting various fungal species.

Hybrid molecules combining the pyrimido[4,5-d]pyridazinone structure with an N-acylhydrazone moiety have been synthesized and tested. nih.gov Several of these compounds demonstrated significant inhibitory activity against Paracoccidioides brasiliensis and Candida species. nih.gov One of the most promising compounds exhibited a potent fungicidal profile with a minimum fungicidal concentration (MFC) of 0.5 µg/mL against P. brasiliensis. nih.gov

In other research, various pyridazin-3(2H)-one derivatives were synthesized from β-aroylpropionic acid. tandfonline.com The evaluation of their antifungal activity against Fusarium solani, Alternaria solani, and Fusarium semitectum revealed that a thiosemicarbazone derivative and an N-cyanoacetyl dihydropyridazinone derivative showed notable results, marking them as candidates for further investigation. tandfonline.com Additionally, a study on 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones found them to be generally very potent against several fungal strains, with the exception of C. albicans. nih.gov

The table below presents findings on the antifungal activity of these derivatives.

| Compound Series | Fungal Species Tested | Key Findings |

| Pyrimido[4,5-d]pyridazinone-N-acylhydrazones | P. brasiliensis, Candida spp. | Significant inhibition observed, with one compound showing an MFC of 0.5 µg/mL against P. brasiliensis. nih.gov |

| Pyridazin-3(2H)-one derivatives from β-aroylpropionic acid | F. solani, A. solani, F. semitectum | A thiosemicarbazone derivative and an N-cyanoacetyl dihydropyridazinone derivative displayed spectacular results. tandfonline.com |

| 1,3,4-Thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones | Various fungal strains | Generally very potent, though less effective against C. albicans. nih.gov |

Antitubercular/Antimycobacterial Activity

The search for new therapeutic agents against Mycobacterium tuberculosis has led researchers to explore the potential of pyridazinone derivatives. neuroquantology.com

Two series of 6-(aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives were synthesized and evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis. ijpsr.com The study, which employed the Microplate Alamar Blue Assay (MABA) method, found that most of the synthesized compounds exhibited significant antitubercular activity. ijpsr.com Specifically, two compounds showed maximum activity with a minimum inhibitory concentration (MIC) value of 6.25 µg/ml, which is comparable to the reference drug streptomycin (B1217042). ijpsr.com

In another study, two series of 6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one and 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives were also tested against the H37Rv strain. eurekaselect.com The results indicated that while most compounds had less activity than the standard drugs, one derivative was as effective as streptomycin. eurekaselect.com The biological activity of these derivatives is highly dependent on the types of substitutions on the pyridazinone ring system. ijpsr.com

The table below summarizes the antitubercular activity of selected pyridazinone derivatives.

| Compound Series | M. tuberculosis Strain | Key Findings & MIC Values |

| 6-(Aryl)-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-ones | H37Rv | Two compounds showed a MIC of 6.25 µg/ml. Several others had a MIC of 12.5 µg/ml. ijpsr.com |

| 6-(4-Cl/CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-ones | H37Rv | Most compounds were less active than reference drugs, but one was as effective as streptomycin (MIC 6.25 µg/mL). eurekaselect.com |

Anticonvulsant Activity Research

The structural features of 4,5-dihydropyridazin-3(2H)-one derivatives have made them attractive candidates for the development of new anticonvulsant agents.

Evaluation in Seizure Models

Derivatives of 6-(4-methyl-phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one have been evaluated for their anticonvulsant properties using standard preclinical models, such as the maximal electroshock (MES) and isoniazid (B1672263) (INH)-induced convulsion methods.

In one study, two series of 4-benzylidene-6-(4-methyl-phenyl)- and 4-benzylidene-6-(4-chloro-phenyl)-4,5-dihydropyridazin-(2H)-one derivatives were assessed. In the MES-induced convulsion model, which is indicative of activity against generalized tonic-clonic seizures, certain compounds with 6-methyl phenyl and 6-chloro-phenyl pyridazinone structures exhibited the highest anticonvulsant activity by reducing the extensor phase. benthamopen.com It was observed that the methyl-substituted derivatives were generally more active than the chloro-substituted ones. benthamopen.com

In the isoniazid (INH)-induced convulsion model, which can suggest activity related to the GABAergic system, all tested compounds showed good anticonvulsant effects. Again, specific derivatives with 4-methyl-phenyl and chloro-phenyl substitutions demonstrated the maximum activity.

The table below presents the anticonvulsant activity of selected pyridazinone derivatives in the MES model.

| Compound Group | Key Substitutions | Protection (%) | Observation |

| 3c | 6-(4-Cl-Phenyl), 4-(4-Cl-benzylidene) | 100% | High activity observed. benthamopen.com |

| 3d | 6-(4-Cl-Phenyl), 4-(4-OH-benzylidene) | 100% | High activity observed. benthamopen.com |

| 3e | 6-(4-Cl-Phenyl), 4-(4-OH-3-OCH3-benzylidene) | 100% | Exhibited highest anticonvulsant activity in its series. benthamopen.com |

| 3j | 6-(4-CH3-Phenyl), 4-(4-OH-3-OCH3-benzylidene) | 80% | Exhibited high anticonvulsant activity in its series. benthamopen.com |

Exploration of Proposed Anticonvulsant Mechanisms

While dedicated mechanistic studies on 4-Methyl-4,5-dihydropyridazin-3(2H)-one derivatives are emerging, insights can be drawn from their performance in preclinical models and by analogy to other heterocyclic anticonvulsants. mdpi.comnih.gov

The effectiveness of these compounds in the MES test, particularly their ability to reduce the duration of the tonic extensor phase, suggests a mechanism that involves the blockade of voltage-gated sodium channels. benthamopen.com This is a common mechanism of action for many established antiepileptic drugs that are effective against generalized tonic-clonic seizures. wjpsronline.com

The activity observed in the INH-induced seizure model hints at a possible interaction with the GABAergic system. Isoniazid is known to induce seizures by inhibiting the synthesis of GABA, the primary inhibitory neurotransmitter in the brain. Therefore, compounds that counteract INH-induced seizures may act by enhancing GABAergic transmission, for instance, by acting as positive allosteric modulators of the GABA-A receptor. mdpi.comnih.gov

Furthermore, in silico molecular docking studies have been conducted on dihydropyridazin-3(2H)-one derivatives to explore their binding potential with targets like the human cytosolic branched-chain aminotransferase, an enzyme implicated in epilepsy. researchgate.net These computational studies help in identifying potent candidates and understanding their potential interactions at a molecular level, guiding further drug design and development. researchgate.net

Cardiovascular System-Related Activity Investigations

The 4,5-dihydro-3(2H)-pyridazinone core is a crucial structural component in many compounds with significant cardiovascular effects. tjpr.orgresearchgate.net Research has demonstrated that derivatives of this scaffold can exhibit a range of activities, including hypotensive, platelet aggregation inhibiting, cardiotonic, and vasorelaxant effects. nih.govresearchgate.nettandfonline.com

Studies on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have revealed potent hypotensive and platelet aggregation inhibiting properties. nih.gov The most pronounced pharmacological effects were observed in dihydropyridazinones featuring a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent, particularly when combined with a methyl group at the 5-position. nih.gov The hypotensive action of some of these compounds was reported to be up to 40 times greater than that of the reference drug dihydralazine. nih.gov

Other research has focused on the cardiotonic (positive inotropic) and vasorelaxant activities of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. researchgate.net One study identified a derivative, 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one, which exhibited significant inodilatory properties and vasorelaxant activity in the nanomolar range. researchgate.net The mechanism for some of these cardiovascular effects is linked to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3, which plays a role in cardiac muscle contraction and vascular smooth muscle relaxation. tjpr.org

The table below highlights some of the cardiovascular activities of these derivatives.

| Compound Series | Activity Investigated | Key Findings |

| 6-Aryl-4,5-dihydro-3(2H)-pyridazinones | Hypotensive, Platelet Aggregation Inhibition | Compounds with a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a 5-methyl group showed the strongest effects. nih.gov |

| 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones | Cardiotonic, Vasorelaxant | One derivative showed potent cardiotonic activity. researchgate.net Another exhibited significant vasorelaxant activity (IC50 = 0.08 µM). researchgate.net |

| 6-[4-(Amino)phenyl]-4,5-dihydropyridazin-3(2H)-ones | cAMP Phosphodiesterase Inhibition | While evaluated, the tested compounds did not show significant inhibitory activity on cAMP PDE. tjpr.org |

Phosphodiesterase (PDE) Inhibition (PDE-III, PDE-IV, PDE-V)

Derivatives of 4,5-dihydropyridazin-3(2H)-one are notable for their inhibitory activity against phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of second messengers like cAMP and cGMP. researchgate.net The inhibition of these enzymes, particularly subtypes PDE-III, PDE-IV, and PDE-V, is a key mechanism for the therapeutic effects of many drugs. researchgate.netnih.gov

PDE-III Inhibition: PDE-III inhibitors are recognized for their potential in treating congestive heart failure. researchgate.net Research has shown that a methyl group at the 5-position of the dihydropyridazinone ring can enhance PDE-III inhibitory potency. nih.gov One of the most potent inhibitors identified in a series of bis(azinone) compounds was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one, with an IC50 value of 0.07 µM for PDE-III inhibition. nih.gov This compound also demonstrated significant inotrope and vasodilator potency. nih.gov The structure-activity relationships for these compounds suggest that a planar topology and two critically separated electronegative centers are important for activity. nih.gov Furthermore, certain 6-(1H-imidazol-4-yl)-3(2H)-pyridazinone derivatives, such as 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a), have been identified as potent inhibitors of cardiac PDE-III. nih.gov

PDE-IV Inhibition: PDE-IV is a primary target for anti-inflammatory drugs. wikipedia.org A series of 6-aryl-4,5-heterocyclic-fused pyridazines were developed as selective PDE-IV inhibitors. samipubco.com Structural optimization of 4,5-dihydropyridazin-3-one derivatives led to the identification of compounds with significant potency; for instance, compound 10v showed an IC50 of approximately 20 nM. researchgate.net Further studies on N-alkylated pyridazinones revealed that these modifications could enhance PDE4-inhibitory activity. nih.gov A compound identified as (-)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (18) was found to be a potent dual PDE3/4 inhibitor with an IC50 of 0.47 nM for PDE4B. nih.gov Derivatives with a 4,5-dihydropyridazin-3(2H)-one ring (43c) also showed promise, with a PDE4B IC50 of 0.1 nM. nih.gov

PDE-V Inhibition: PDE-V inhibitors are primarily used for treating erectile dysfunction by targeting the cGMP pathway in the corpus cavernosum. samipubco.com While research has focused more on PDE-III and PDE-IV inhibition by pyridazinone derivatives, the broad activity of these compounds suggests potential interactions with PDE-V as well, though specific studies on this compound derivatives as selective PDE-V inhibitors are less documented in the provided results. researchgate.netsamipubco.com

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE-III | 0.07 µM | nih.gov |

| (-)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (18) | PDE4B | 0.47 nM | nih.gov |

| Compound 10v (a 4,5-dihydropyridazin-3-one derivative) | PDE4 | ~20 nM | researchgate.net |

| Compound 43c (a 4,5-dihydropyridazin-3(2H)-one derivative) | PDE4B | 0.1 nM | nih.gov |

Vasorelaxant and Inodilatory Properties

Many pyridazinone derivatives exhibit vasorelaxant and inodilatory (positive inotropic and vasodilatory) effects, often linked to their PDE-III inhibition. nih.gov The compound 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one was noted for its potent vasodilator activity, showing an ED15 (dose for a 15% fall in perfusion pressure) of 0.01 µmol/kg. nih.gov

Recent studies have focused on designing hydralazine (B1673433) alternatives. nih.gov Two new series of pyridazin-3-one derivatives (4a–l and 5a–l) displayed potent vasorelaxant activity, with EC50 values ranging from 0.0025 to 2.9480 µM, significantly more potent than reference standards like hydralazine (EC50 = 18.21 µM) and diazoxide (B193173) (EC50 = 19.5 µM). nih.gov Specifically, compounds 4f, 4h, 5d, and 5e were superior, with EC50 values of 0.0136, 0.0117, 0.0053, and 0.0025 µM, respectively. nih.gov These compounds were found to increase the expression of eNOS mRNA, suggesting a mechanism involving nitric oxide synthase. nih.gov Another series of 6-(4-substitutedphenyl)-3-pyridazinones also revealed potent vasorelaxant activity, with EC50 values from 0.02916 to 1.907 µM. nih.gov

| Compound Series/Name | Activity (EC50 in µM) | Reference Drug (EC50 in µM) | Reference |

|---|---|---|---|

| Series 4a–l | 0.0117–2.2680 | Hydralazine (18.21), Nitroglycerin (0.1824) | nih.gov |

| Series 5a–l | 0.0025–2.9480 | ||

| Compound 2j | 0.02916 | Hydralazine (18.21), Diazoxide (19.5) | nih.gov |

| Compound 2h | 0.07154 |

Antiplatelet Aggregation Activity

The therapeutic potential of 4,5-dihydro-3(2H)pyridazinone derivatives extends to the inhibition of platelet aggregation. nih.gov A study involving the synthesis of 24 new 4,5-dihydro-3(2H)pyridazinone compounds found that several possessed potent antiplatelet aggregation activity. nih.govresearchgate.net Notably, two of the synthesized compounds induced complete inhibition of platelet aggregation. nih.govresearchgate.net Furthermore, tricyclic thienocinnolinones, which are structurally related, also demonstrated fairly potent antiplatelet activity. nih.gov The investigation of 6-(4-(substituted-amino)phenyl)-4,5-dihydro-pyridazin-3(2H)-ones also highlighted their antiplatelet action. samipubco.com

Antihypertensive Potential